molecular formula C19H27F3N4O B12237371 N-cyclopentyl-4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carboxamide

N-cyclopentyl-4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carboxamide

Cat. No.: B12237371
M. Wt: 384.4 g/mol
InChI Key: PFQZEXCFYOPKKP-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group, a trifluoromethyl-substituted pyridine, and a piperidine carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

N-cyclopentyl-4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.

    Industry: It could be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-cyclopentyl-4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carboxamide exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity . The molecular pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine carboxamides and trifluoromethyl-substituted pyridines. Examples include:

Uniqueness

What sets N-cyclopentyl-4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H27F3N4O

Molecular Weight

384.4 g/mol

IUPAC Name

N-cyclopentyl-4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidine-1-carboxamide

InChI

InChI=1S/C19H27F3N4O/c1-25(17-12-15(6-9-23-17)19(20,21)22)13-14-7-10-26(11-8-14)18(27)24-16-4-2-3-5-16/h6,9,12,14,16H,2-5,7-8,10-11,13H2,1H3,(H,24,27)

InChI Key

PFQZEXCFYOPKKP-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCN(CC1)C(=O)NC2CCCC2)C3=NC=CC(=C3)C(F)(F)F

Origin of Product

United States

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